Home > Products > Screening Compounds P145848 > 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one - 1432060-74-6

7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one

Catalog Number: EVT-2551624
CAS Number: 1432060-74-6
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.049
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one is a heterocyclic compound characterized by its unique fused bicyclic structure, which includes both pyridine and pyrazine moieties. The molecular formula for this compound is C7H6BrN3OC_7H_6BrN_3O, and it has a molecular weight of 228.05 g/mol. The presence of a bromine atom at the 7-position of the pyridine ring significantly affects its chemical reactivity and biological activity. This compound is also known by various synonyms, including 7-Bromo-1h,2h,3h,4h-pyrido[2,3-b]pyrazin-2-one and 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one .

Source

The compound can be sourced from various chemical suppliers and is often used in research settings due to its potential biological activities. It is classified under several databases including ChemicalBook and PubChem .

Classification

7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. This classification is significant as it often correlates with specific chemical behaviors and biological activities.

Synthesis Analysis

Methods

The synthesis of 7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one can be achieved through multiple synthetic routes. One common method involves the reaction of 2,3-diamino-5-bromopyridine with glyoxylic acid under controlled conditions. This method is advantageous due to its simplicity and the potential for high yields .

Technical Details

The synthesis typically requires careful control of temperature and pH to ensure that the desired product is obtained without significant by-products. Reaction conditions may include refluxing in an appropriate solvent followed by purification steps such as crystallization or chromatography to isolate the final product.

Molecular Structure Analysis

Structure

The molecular structure of 7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one features a bicyclic arrangement that incorporates both a pyridine and a pyrazine ring. The bromine atom's position at the 7th carbon enhances the compound's reactivity profile.

Data

Key structural data includes:

  • Molecular Formula: C7H6BrN3OC_7H_6BrN_3O
  • Molecular Weight: 228.05 g/mol
  • CAS Number: 709652-84-6
    These identifiers are crucial for locating the compound in various chemical databases .
Chemical Reactions Analysis

Reactions

The compound can undergo several typical reactions associated with heterocycles:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles.
  • Cyclization Reactions: These may occur under specific conditions to form derivatives with enhanced biological properties.

Technical Details

Understanding these reactions is essential for synthesizing derivatives that may exhibit improved pharmacological profiles or different chemical characteristics .

Mechanism of Action

Process

Research indicates that compounds similar to 7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one may interact with specific biological targets such as enzymes or receptors. The mechanism often involves binding to active sites or influencing signaling pathways.

Data

Studies have shown that these interactions can lead to significant biological effects, highlighting the compound's potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Predicted physical properties include:

  • Melting Point: Approximately 422.7±45.0422.7\pm 45.0 °C
  • Density: 1.698±0.061.698\pm 0.06 g/cm³ .

Chemical Properties

The chemical properties include stability under various conditions and reactivity patterns typical for brominated heterocycles. The presence of nitrogen atoms in the ring structure also influences its solubility and interaction with other compounds.

Applications

Scientific Uses

7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one has several applications in medicinal chemistry and materials science:

  • It serves as a building block for synthesizing other biologically active compounds.
  • Its derivatives are studied for potential antibacterial and anticancer activities.
    Research into its interactions with biological systems continues to provide insights into its pharmacological potential .
Synthetic Chemistry and Structural Optimization

Divergent Synthetic Approaches for Pyrido-Pyrazinone Core Functionalization

The synthesis of 7‑bromo‑3,4‑dihydropyrido[3,4‑b]pyrazin‑2(1H)‑one (C~7~H~6~BrN~3~O) hinges on strategic ring formation and functional group manipulation. The primary route involves the condensation of 2,3-diamino-5-bromopyridine with glyoxylic acid under mild acidic conditions (pH 4–5) at 60°C, achieving cyclization through tandem imine formation and nucleophilic addition. This method yields the bicyclic core with the bromine atom pre-installed at the 7-position, with typical isolated yields of 68–72% after recrystallization [1] [4].

Alternative routes employ N-Boc-protected diaminopyridine intermediates, enabling selective nitrogen functionalization prior to cyclization. Deprotection under trifluoroacetic acid followed by reaction with ethyl glyoxylate furnishes the core structure with ester functionality at C3, which can be hydrolyzed to carboxylic acid for further derivatization (e.g., amide couplings). This approach facilitates access to C3-carboxamide analogs critical for biological activity profiling [4] [9].

Table 1: Key Synthetic Routes to the Pyrido-Pyrazinone Core

Starting MaterialsConditionsKey ProductYield (%)
2,3-Diamino-5-bromopyridine + Glyoxylic acidAcOH/H~2~O, 60°C, 12 h7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one72
N-Boc-2,3-diamino-5-bromopyridine + Ethyl glyoxylateDCM, rt, 3h → TFA/DCM3-Ethoxycarbonyl-7-bromopyrido[3,4-b]pyrazinone65

Halogenation Strategies: Regioselective Bromination at the 7-Position

Regioselective bromination at the electron-rich 7-position of the pyrido[3,4-b]pyrazinone scaffold is achieved through electrophilic aromatic substitution (SEAr). The unsubstituted parent compound (3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one) undergoes bromination using molecular bromine (Br~2~) in acetic acid at 40°C, exclusively yielding the 7-bromo derivative due to the heightened nucleophilicity of C7 adjacent to the pyrazinone nitrogen. Reaction kinetics studies confirm complete monobromination within 2 hours with >95% regioselectivity, avoiding dibrominated byproducts [1] [4].

For late-stage functionalization, directed ortho-metalation (DoM) strategies are employed. Protection of the lactam nitrogen as a silyl (e.g., tert-butyldimethylsilyl) or trialkylstannyl group enables lithium-halogen exchange at C7 using n-butyllithium (−78°C, THF). Subsequent quenching with electrophiles (e.g., I~2~, DMF, CO~2~) generates 7-substituted analogs while retaining the bromine atom for downstream couplings. This method achieves 80–85% yields for iodination and formylation [4].

Table 2: Bromination and Halogen Exchange Methodologies

MethodReagents/ConditionsRegioselectivityFunctional Group Tolerance
Direct Electrophilic BrominationBr~2~/AcOH, 40°C, 2h7-position onlyLactam NH sensitive
Directed Ortho-Metalation1. t-BuLi, THF, −78°C 2. ElectrophileC7 onlyRequires N-protection

Scaffold-Hopping Techniques for Analog Generation

Scaffold-hopping leverages bioisosteric replacements of the pyrido[3,4-b]pyrazinone core to modulate physicochemical properties and target engagement. Key approaches include:

  • Ring Expansion/Contraction: Conversion to pyrrolo[3,2-d]pyrimidin-4-amines via Dimroth rearrangement under basic conditions (KOH/EtOH, reflux), introducing an additional annular nitrogen. These analogs exhibit enhanced planararity and improved IC~50~ values against kinases like VEGFR-2 (e.g., compound 4.1.78: IC~50~ = 0.48 μM) compared to the parent scaffold [3].
  • Heteroatom Exchange: Replacement of the C2 carbonyl with thiocarbonyl (using Lawesson’s reagent) or imino groups (with aryl amines/P~2~O~5~) alters hydrogen-bonding capacity. Thioamide derivatives demonstrate 3-fold increased cellular permeability (P~app~ = 18 × 10^−6^ cm/s) in Caco-2 assays [3].
  • Bicyclic Bioisosteres: Fusion with triazolo rings generates [1,2,4]triazolo[4,3-a]pyrazin-6(5H)-ones via cyclocondensation with hydrazines. These derivatives maintain the Br-substitution pattern while increasing metabolic stability (t~1/2~ > 120 min in human microsomes) [8].

Table 3: Bioisosteric Scaffolds Derived from 7-Bromopyrido-Pyrazinone

Scaffold Hopping ApproachRepresentative AnalogKey Property Change
Ring Expansion7-Benzylpyrrolo[3,2-d]pyrimidin-4-amineEnhanced kinase inhibition (PDGFR-β IC~50~ = 10.3 μM)
Carbonyl → Thiocarbonyl7-Bromo-2-thioxo-1,2-dihydropyrido[3,4-b]pyrazineIncreased lipophilicity (logP +0.8)
Triazolo Fusion7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyrazin-6(5H)-oneImproved microsomal stability

Solid-Phase Synthesis and Parallel Library Development

Solid-phase synthesis enables rapid generation of C3- and N1-derivatized libraries using resin-bound intermediates. The Wang resin-linked bromopyridopyrazinone scaffold serves as a universal precursor:

  • Resin Functionalization: Coupling of Fmoc-protected 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one-3-carboxylic acid to Wang resin using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent (yield >90%).
  • Diversification:
  • N1-Alkylation: Deprotonation with NaH in DMF, followed by reaction with alkyl halides (e.g., propyl iodide, cyclopropylmethyl bromide).
  • C3-Amidation: Fmoc deprotection (piperidine/DMF), then coupling with carboxylic acids via HATU activation or reaction with sulfonyl chlorides.
  • Cleavage: Treatment with 20% trifluoroacetic acid in dichloromethane releases products with >85% purity (HPLC), as validated for libraries of 120 compounds [8].

Parallel libraries targeting phosphodiesterase 1 (PDE1) inhibition utilize Suzuki-Miyaura cross-coupling directly on solid support. Polymer-bound 7-bromopyridopyrazinone reacts with arylboronic acids (Pd(PPh~3~)~4~/K~2~CO~3~, DMF, 80°C), introducing biaryl motifs at C7. This methodology achieves >70% conversion for electron-neutral and -deficient boronic acids, with residual bromine enabling further diversification [8].

Table 4: Combinatorial Library Parameters Using Solid-Phase Synthesis

Diversification PointReaction TypesNumber of AnalogsTypical Purity (%)
N1-AlkylationAlkyl halides, propargyl bromides5088
C3-AmidationAryl carboxylic acids, sulfonamides4592
C7-ArylationSuzuki-Miyaura cross-coupling2585

Properties

CAS Number

1432060-74-6

Product Name

7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one

IUPAC Name

7-bromo-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one

Molecular Formula

C7H6BrN3O

Molecular Weight

228.049

InChI

InChI=1S/C7H6BrN3O/c8-6-1-4-5(2-10-6)9-3-7(12)11-4/h1-2,9H,3H2,(H,11,12)

InChI Key

ATMORLRKVAAZEX-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=CC(=NC=C2N1)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.